The Comprehensive Technical Guide to 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS 28593-25-1)
The Comprehensive Technical Guide to 8-Chloro-6-methyltriazolo[4,3-b]pyridazine (CAS 28593-25-1)
Executive Summary
In the landscape of modern medicinal chemistry and targeted oncology, the heterocyclic core of 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) has emerged as a highly privileged scaffold. Functioning as an advanced building block, its rigid, electron-deficient bicyclic system is uniquely suited for occupying the ATP-binding pockets of critical oncogenic kinases. This whitepaper provides an in-depth technical analysis of its de novo synthesis, process chemistry, and downstream functionalization, serving as a definitive guide for drug development professionals engineering next-generation kinase inhibitors (e.g., c-Met, PIM-1, and Tankyrase inhibitors)[1][2][3].
Chemical Identity & Physicochemical Profiling
Understanding the physicochemical nature of this building block is critical for predicting its reactivity. The fused triazolo-pyridazine system exerts a strong electron-withdrawing effect, making the C8 position highly susceptible to nucleophilic attack.
| Property | Specification |
| Chemical Name | 8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
| CAS Number | 28593-25-1 |
| Molecular Formula | C₆H₅ClN₄ |
| Molecular Weight | 168.58 g/mol |
| Appearance | Off-white to light yellow crystalline solid |
| Reactivity Profile | Highly activated for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling at the C8 position. |
De Novo Synthesis & Process Chemistry
The synthesis of CAS 28593-25-1 relies on a robust two-step sequence: an initial cyclocondensation followed by a dehydrative chlorination[2]. As an Application Scientist, it is vital to understand the causality behind these specific transformations rather than merely following the procedure.
Protocol 1: Cyclocondensation to 8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine
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Causality & Logic: The reaction leverages the dual reactivity of 4-amino-4H-1,2,4-triazole. The primary amine first attacks the ketone of ethyl acetoacetate to form a Schiff base. Acetic acid acts as both solvent and acid catalyst, promoting the subsequent intramolecular cyclization where the adjacent triazole ring nitrogen attacks the ester carbonyl, eliminating ethanol to close the pyridazine ring.
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Step-by-Step Methodology:
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Charge a dry round-bottom flask with 4-amino-4H-1,2,4-triazole (1.0 equiv) and ethyl acetoacetate (1.2 equiv).
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Suspend the reactants in glacial acetic acid (8-10 volumes).
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Heat the mixture to reflux (~118 °C) under an inert nitrogen atmosphere for 12–16 hours.
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Cool the reaction mixture to room temperature. The intermediate product will naturally precipitate.
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Filter the precipitate and wash with cold ethanol to afford the 8-hydroxy intermediate.
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Self-Validating Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the ethyl acetoacetate peak disappears and a dominant mass peak at m/z 151.1 [M+H]⁺ emerges.
Protocol 2: Chlorination to CAS 28593-25-1
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Causality & Logic: The 8-hydroxy intermediate exists in a tautomeric equilibrium with its lactam (8-oxo) form. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and solvent, driving the equilibrium toward the highly reactive imidoyl chloride. A catalytic amount of DMF generates a Vilsmeier-Haack-type intermediate, drastically accelerating the leaving group capacity of the oxygen atom.
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Step-by-Step Methodology:
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Suspend the 8-hydroxy intermediate in neat POCl₃ (5-10 volumes).
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Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.1 equiv).
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Heat the mixture to 90–100 °C for 4–6 hours.
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Cool the mixture to room temperature and carefully quench by pouring it dropwise over crushed ice to hydrolyze excess POCl₃.
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Neutralize the aqueous phase with cold aqueous ammonia to precipitate the final 8-chloro product. Filter, wash with water, and dry under a vacuum.
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Self-Validating Checkpoint: TLC (5% MeOH in DCM) will show the complete consumption of the highly polar precursor. LC-MS will confirm the product via the distinct isotopic pattern of the chlorine atom (M and M+2 peaks at ~169.0 and 171.0 m/z in a 3:1 ratio).
Synthetic workflow and downstream functionalization of CAS 28593-25-1.
Pharmacological Utility & Target Kinase Applications
The triazolo[4,3-b]pyridazine core is a bioisostere for purine, making it an exceptional hinge-binding motif for kinases.
PIM Kinase and c-Met Inhibition
Derivatives synthesized from CAS 28593-25-1 have shown profound efficacy as dual c-Met/Pim-1 inhibitors[1]. The unusual ATP-binding site of PIM kinases (which lack a typical hinge-region hydrogen bond donor) perfectly accommodates the rigid, planar triazolo-pyridazine scaffold[4][5]. Furthermore, functionalization at the C8 position allows the molecule to extend into the hydrophobic pocket of the Class II c-Met receptor, effectively halting the phosphorylation cascade that leads to tumor cell survival[2].
Tankyrase (TNKS) Modulation
Recent structural biology studies have also utilized this scaffold to design selective Tankyrase inhibitors. By substituting the C8 chlorine with specific amine chains, researchers created NAD⁺ isosteres that exhibit low nanomolar inhibitory activity against TNKS, providing a powerful pharmacological tool for modulating Wnt/β-catenin signaling[3].
Mechanism of action for triazolo[4,3-b]pyridazine-derived dual c-Met/Pim-1 inhibitors.
Experimental Protocols: Downstream Functionalization
The true value of CAS 28593-25-1 lies in its downstream functionalization. The core is highly electron-deficient; the intermediate Meisenheimer complex formed during nucleophilic attack is stabilized by the delocalization of negative charge onto the highly electronegative N1 and N5 atoms.
Protocol 3: SNAr Functionalization at C8
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Causality & Logic: Because of the electronic activation of the C8 position, palladium catalysis is generally unnecessary for amination. Using a non-nucleophilic base like DIPEA acts as an acid scavenger, neutralizing the HCl byproduct and preventing the protonation of the incoming amine nucleophile, thereby driving the reaction to completion.
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Step-by-Step Methodology:
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Dissolve 8-chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (1.0 equiv) in a polar aprotic solvent (e.g., anhydrous 1,4-dioxane or DMF).
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Add the desired nucleophile (e.g., an aniline derivative, 1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
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Heat the mixture to 80–90 °C for 8 hours under nitrogen.
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Concentrate the solvent in vacuo and purify the residue via flash column chromatography (typically DCM/MeOH gradients).
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Self-Validating Checkpoint: The reaction progress is marked by the formation of DIPEA-HCl salts. The displacement of the chlorine atom shifts the UV absorption maximum, which can be tracked via diode-array detection (DAD) during HPLC monitoring.
Quantitative Data: Kinase Inhibition Profiles
The following table summarizes the biological efficacy of advanced derivatives synthesized directly from the CAS 28593-25-1 intermediate, highlighting its versatility across multiple oncogenic targets.
| Derivative Class | Target Kinase | Key Cell Line Model | IC₅₀ / GI Efficacy | Reference |
| 3-Aryl-6-amino-triazolo[4,3-b]pyridazines | PIM-1 | Biochemical Assay | IC₅₀ < 0.01 μM | [4] |
| Triazolo-pyridazine/-pyrimidine Analogs | c-Met | A549 (Lung Cancer) | IC₅₀ = 1.06 ± 0.16 μM | [2] |
| Dual c-Met/Pim-1 Inhibitor (Compound 4g) | c-Met / PIM-1 | NCI-60 Panel | IC₅₀ = 0.163 μM (c-Met) | [1] |
| 6,8-Disubstituted triazolo[4,3-b]pyridazines | Tankyrase (TNKS) | Biochemical Assay | Low Nanomolar | [3] |
Conclusion & Future Perspectives
8-Chloro-6-methyl-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-25-1) stands as a cornerstone intermediate in contemporary drug design. Its predictable process chemistry, coupled with the highly tunable nature of the C8 position via SNAr and cross-coupling methodologies, allows medicinal chemists to rapidly generate libraries of potent kinase inhibitors. As the demand for multi-target kinase inhibitors grows, this scaffold will remain highly relevant in the synthesis of next-generation therapeutics.
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
